4-(Pyridin-3-ylsulfonyl)morpholine
Description
Significance of Pyridine (B92270) Derivatives in Drug Discovery
Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is a fundamental building block in the realm of medicinal chemistry. globalresearchonline.net Its structure, which is analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, imparts unique electronic properties that are highly valuable in drug design. globalresearchonline.net Pyridine derivatives are prevalent in numerous clinically used drugs and exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. nih.govsciencepublishinggroup.com
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for protonation, which can significantly influence a molecule's solubility, bioavailability, and interaction with biological targets. ajrconline.org This versatility has made the pyridine nucleus a "privileged scaffold" in medicinal chemistry, a core structure that can be readily modified to generate a library of compounds with diverse pharmacological profiles. sciencepublishinggroup.com The ability to fine-tune the electronic and steric properties of the pyridine ring through substitution allows for the optimization of a drug candidate's potency and selectivity.
Role of Morpholine (B109124) Moiety in Bioactive Compounds
The presence of the morpholine moiety in a molecule can confer several advantageous physicochemical and metabolic properties. nih.gov It is known to improve aqueous solubility and can act as a "metabolic handle," a site where the molecule can be readily metabolized and cleared from the body, often leading to less toxic byproducts. sci-hub.seresearchgate.net The morpholine ring is a versatile and easily accessible synthetic building block, making it an attractive component in the drug development process. nih.govsci-hub.se
For drugs targeting the central nervous system (CNS), crossing the blood-brain barrier (BBB) is a major challenge. nih.govnih.gov The morpholine ring has been shown to play a crucial role in improving the ability of compounds to penetrate the BBB. nih.govacs.org The weak basicity of the nitrogen atom and the presence of the oxygen atom give the ring a pKa value similar to the pH of blood, which can enhance solubility and facilitate passage into the brain. nih.govacs.org This makes morpholine a valuable component in the design of CNS-active drugs. nih.govnih.gov
Sulfonamide Linkages in Pharmaceutical Agents
The sulfonamide functional group (-SO2NH-) is a key structural feature in a multitude of pharmaceutical agents. wikipedia.orgnih.gov Historically, sulfonamides were the first class of synthetic antimicrobial agents to be widely used. wikipedia.org Beyond their antibacterial properties, sulfonamides are found in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.orgekb.eg
Overview of 4-(Pyridin-3-ylsulfonyl)morpholine as a Research Target
The compound this compound, with the CAS number 26103-48-0, brings together the advantageous features of the pyridine ring, the morpholine moiety, and the sulfonamide linker. epa.govepa.govamadischem.com This unique combination makes it a compelling subject for research and development in medicinal chemistry. The pyridine ring offers a site for potential interactions with biological targets and can be modified to fine-tune activity. The morpholine group can enhance solubility, metabolic stability, and pharmacokinetic properties. The sulfonamide linkage provides a stable connection between these two key pharmacophores.
While specific biological activities for this compound are still under investigation, its structural components suggest potential applications in areas where pyridine and morpholine derivatives have shown promise, such as in the development of anticancer, anti-inflammatory, or antimicrobial agents. nih.govontosight.ai Further research into this compound and its analogs is warranted to fully elucidate its therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-3-ylsulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-15(13,9-2-1-3-10-8-9)11-4-6-14-7-5-11/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBGTJZHRACDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401472 | |
| Record name | 4-(Pyridin-3-ylsulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26103-48-0 | |
| Record name | 4-(Pyridin-3-ylsulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(MORPHOLINOSULFONYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Pyridin 3 Ylsulfonyl Morpholine
Precursor Synthesis and Functional Group Introduction
The initial stages of the synthesis focus on preparing the necessary building blocks with the correct functional groups poised for subsequent reactions.
The morpholine (B109124) ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties. sci-hub.seresearchgate.net Its synthesis can be achieved through various methods, often involving an intramolecular cyclization. sci-hub.se A prevalent industrial method for producing morpholine is the dehydration of diethanolamine (B148213) using concentrated sulfuric acid. wikipedia.org Another approach involves the reaction of bis(2-chloroethyl)ether with ammonia. wikipedia.org For substituted morpholines, synthetic strategies often employ the cyclization of a substituted 1,2-amino alcohol. sci-hub.se The stereochemistry of the final morpholine can be controlled by using chiral starting materials. sci-hub.se
A laboratory-scale synthesis might involve the reaction of an appropriate amino alcohol with a suitable dielectrophile. For instance, the reaction of 2-aminoethanol with 1,2-dibromoethane (B42909) can yield the morpholine ring. The morpholine moiety is a versatile building block that can be readily introduced as an amine reagent in various synthetic routes. sci-hub.se
The pyridine (B92270) ring is another fundamental heterocycle in numerous pharmaceuticals. nih.govbeilstein-journals.orgrsc.org Its introduction into a target molecule can be accomplished through various synthetic strategies. Commercially available substituted pyridines often serve as starting materials. beilstein-journals.org For instance, 3-aminopyridine (B143674) can be a key precursor for introducing the pyridin-3-yl group. nih.gov
The sulfonylation reaction is the key step that connects the morpholine and pyridine moieties to form 4-(pyridin-3-ylsulfonyl)morpholine. This typically involves the reaction of a sulfonyl chloride with an amine. In this specific case, pyridine-3-sulfonyl chloride would be reacted with morpholine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. researchgate.net
The synthesis of the required pyridine-3-sulfonyl chloride can be achieved by the chlorosulfonation of pyridine. However, this can be a challenging reaction due to the deactivation of the pyridine ring towards electrophilic substitution. Alternative methods may involve the oxidation of a corresponding pyridine thiol or the use of a Sandmeyer-type reaction from 3-aminopyridine.
Recent advancements in sulfonamide synthesis include one-pot procedures that bypass the need to isolate the often-unstable sulfonyl chloride intermediates. princeton.eduprinceton.edu For example, a copper-catalyzed three-component reaction of a boronic acid, an amine, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can directly yield the desired sulfonamide. acs.org Another innovative approach involves the palladium-catalyzed three-component synthesis using sulfuric chloride as a linchpin between a secondary amine and an arylboronic acid. rsc.org
Table 1: Key Starting Materials and Reagents
| Compound/Reagent | Role in Synthesis |
| Diethanolamine | Precursor for morpholine ring formation wikipedia.org |
| 3-Aminopyridine | Precursor for the pyridine-3-sulfonyl moiety nih.gov |
| Pyridine-3-sulfonyl chloride | Key reagent for sulfonylation of morpholine |
| Morpholine | Reactant in the sulfonylation step wikipedia.org |
| Palladium catalysts | Used in cross-coupling reactions for precursor synthesis acs.orgnih.gov |
| Sulfuric Chloride | Source of the sulfonyl group in some modern synthetic methods rsc.org |
General Synthetic Pathways for Morpholine Sulfonamides
The synthesis of morpholine sulfonamides is a well-established area of organic chemistry, with numerous general methods available. These pathways often involve the coupling of a morpholine unit with a sulfonyl-containing fragment.
Coupling reactions are a cornerstone of modern organic synthesis and are frequently employed in the preparation of complex molecules like morpholine sulfonamides.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen (C-N) bonds. acs.orgnih.gov These reactions can be adapted for the synthesis of sulfonamides. For instance, a palladium catalyst can be used to couple an aryl halide or triflate with morpholine to form an N-arylmorpholine, which can then be sulfonated.
Alternatively, a palladium-catalyzed coupling reaction can be used to directly form the sulfonamide bond. A notable example is the Suzuki-Miyaura coupling reaction. In a three-component approach, sulfuric chloride can react with morpholine to form an in situ generated sulfamoyl chloride. This intermediate can then undergo a palladium-catalyzed Suzuki-Miyaura coupling with a pyridineboronic acid to yield this compound. rsc.org This method offers good functional group tolerance, although it may not be suitable for all primary amines or anilines. rsc.org
The choice of ligand for the palladium catalyst is crucial for the success of these reactions. acs.org Monophosphine ligands have been shown to be effective in promoting C-S cross-coupling reactions, which are mechanistically related to sulfonamide synthesis. nih.gov
Table 2: Overview of Synthetic Reactions
| Reaction Type | Description | Key Reagents/Catalysts |
| Intramolecular Cyclization | Formation of the morpholine ring from a linear precursor. sci-hub.se | Acid or base catalysts |
| Sulfonylation | Formation of the sulfonamide bond by reacting a sulfonyl chloride with an amine. researchgate.net | Pyridine-3-sulfonyl chloride, morpholine, base |
| Palladium-Catalyzed Cross-Coupling | Formation of C-N or C-S bonds to construct the target molecule or its precursors. acs.orgnih.gov | Palladium catalyst, ligands, base |
| Three-Component Coupling | A one-pot reaction combining three starting materials to form the final product. rsc.org | Palladium catalyst, sulfuric chloride, morpholine, pyridineboronic acid |
Coupling Reactions
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. nih.govorganic-chemistry.org
While direct synthesis of this compound via Suzuki coupling is not commonly documented, the reaction is instrumental in creating substituted pyridine precursors. For instance, a 3-halopyridine can be coupled with a variety of aryl or heteroaryl boronic acids to introduce functional diversity onto the pyridine ring. nih.govmdpi.com Subsequently, the sulfonylmorpholine moiety can be installed. The general applicability of this reaction makes it a cornerstone for producing a wide array of pyridine derivatives that can serve as intermediates. nih.govresearchgate.net
The reaction is tolerant of many functional groups and can be carried out under relatively mild conditions. nih.gov A typical catalytic system involves a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, and a base, like K₃PO₄ or Na₂CO₃, in a suitable solvent mixture such as dioxane/water. nih.govmdpi.com
Table 1: Key Components in Suzuki-Miyaura Cross-Coupling
| Component | Role | Common Examples |
|---|---|---|
| Catalyst | Facilitates the C-C bond formation | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Organoboron Compound | Provides one of the carbon fragments | Phenylboronic acid, Heteroarylboronic acids |
| Organohalide | Provides the other carbon fragment | 3-Bromopyridine, 3-Chloropyridine |
| Base | Activates the organoboron species | K₃PO₄, Na₂CO₃, K₂CO₃ |
| Solvent | Dissolves reactants and facilitates reaction | 1,4-Dioxane/Water, Toluene, Ethanol/Water rsc.org |
Multi-Step Organic Reactions
The synthesis of this compound is often achieved through a multi-step reaction sequence, a common strategy for constructing complex heterocyclic molecules. researchgate.net A practical route starts with a readily available precursor, such as 3-aminopyridine or pyridine-3-sulfonic acid.
One plausible pathway involves the following key transformations:
Diazotization of 3-aminopyridine: 3-aminopyridine is converted into a diazonium salt. This is typically achieved by reacting it with a nitrite (B80452) source, like sodium nitrite, in the presence of a strong acid. nih.govgoogle.com
Sulfonylation: The diazonium salt is then subjected to a reaction that installs a sulfonyl chloride group, a process known as sulfonyl chlorination. This can be accomplished using sulfur dioxide in the presence of a copper catalyst. google.com This yields the critical intermediate, pyridine-3-sulfonyl chloride.
Final Amination: The resulting pyridine-3-sulfonyl chloride is then reacted with morpholine to form the final product, this compound. This step is a direct formation of the sulfonamide bond. acs.orgeurjchem.com
Reaction of Sulfonyl Chlorides with Amines
The most direct and widely used method for forming the sulfonamide linkage in this compound is the reaction between pyridine-3-sulfonyl chloride and morpholine. acs.orgeurjchem.com This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.
The reaction is typically carried out by adding the sulfonyl chloride to a solution of morpholine in an appropriate solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). acs.orgeurjchem.com An acid scavenger, usually a tertiary amine like triethylamine (B128534) (Et₃N) or pyridine, is added to the reaction mixture. eurjchem.comhilarispublisher.com Its purpose is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion and preventing the protonation of the morpholine reactant. The reaction generally proceeds smoothly at room temperature. eurjchem.com
Table 2: Typical Conditions for Sulfonamide Formation
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| Pyridine-3-sulfonyl chloride | Morpholine | Triethylamine | Dichloromethane | Room Temp | This compound |
Derivatization and Functionalization Strategies
Derivatization is a key strategy for modifying the properties of a lead compound. jfda-online.comgcms.cz For this compound, these strategies focus on altering the pyridine ring or the morpholine moiety to explore structure-activity relationships.
Amidation Reactions
Amidation reactions can be used to introduce amide functionalities, which are important pharmacophores. hilarispublisher.com While the sulfonamide group is itself a type of amide (an amide of a sulfonic acid), further amidation can occur elsewhere on the molecule. For example, if a carboxylic acid group were present on the pyridine ring, it could be converted to an amide.
More directly, the synthesis of sulfonamides is itself an amidation process. The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis. hilarispublisher.comekb.eg This method allows for the creation of a diverse library of compounds by varying the amine component reacted with a sulfonyl chloride precursor. hilarispublisher.com
Nucleophilic Substitution Reactions
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNA_r), particularly when an activating group and a leaving group are present. cdnsciencepub.com The electron-withdrawing sulfonyl group at the 3-position deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, especially at the 2-, 4-, and 6-positions. cdnsciencepub.commdpi.com
For a substitution reaction to occur, a suitable leaving group, such as a halogen (e.g., Cl, Br), must be present on the pyridine ring. mdpi.com For example, starting with 4-chloro-pyridine-3-sulfonamide, the chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to generate a wide array of 4-substituted derivatives. mdpi.com This strategy is highly effective for building molecular diversity from a common intermediate. The efficiency of the substitution is dictated by the nature of the nucleophile and the reaction conditions. researchgate.net
Reduction Reactions
Reduction reactions can modify the functional groups within this compound. The sulfonamide group (SO₂-N) is generally stable and resistant to reduction. However, under forcing conditions with strong reducing agents like lithium aluminum hydride (LiAlH₄), it can be reduced, though this is not a common transformation and may lead to cleavage of the S-N bond.
More relevant is the reduction of the pyridine ring. The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). This transformation drastically changes the geometry and electronic properties of the molecule from a flat, aromatic system to a three-dimensional, saturated heterocycle. However, such conditions are harsh and may affect other functional groups. Milder reducing agents can sometimes be employed for more selective transformations. rsc.org A patent has described reductive amination as a potential reaction for related intermediates, which involves the reduction of an imine to an amine. googleapis.com
Introduction of Other Heterocyclic or Aromatic Moieties
The core structure of this compound serves as a valuable scaffold in medicinal chemistry for the development of more complex molecules. Synthetic strategies have been devised to introduce additional heterocyclic or aromatic rings, thereby modulating the compound's physicochemical properties and biological activity. These transformations typically involve coupling reactions where either the pyridine ring is pre-functionalized or the entire pyridin-3-ylsulfonyl morpholine unit acts as a building block.
Research has demonstrated the synthesis of elaborate structures by linking the this compound moiety to various other ring systems. For instance, derivatives have been created by incorporating a pyrrole (B145914) ring. In one patented method, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine was synthesized. google.com This process involves reacting a pre-formed substituted pyrrole with pyridin-3-ylsulfonyl chloride, effectively attaching the pyridin-3-ylsulfonyl group to the pyrrole nitrogen. google.com Although this example builds the structure onto a pre-existing pyrrole, it exemplifies the chemical compatibility and synthetic utility of the pyridin-3-ylsulfonyl group in creating complex heterocyclic systems.
Another common strategy involves using coupling agents to link the sulfonamide scaffold to other cyclic fragments. The synthesis of novel nih.govsoton.ac.ukevitachem.comtriazolo[4,3-a]pyridines bearing a sulfonamide fragment has been reported as a strategy for developing new potential antimalarial agents. nih.gov This approach highlights the versatility of the sulfonamide linkage in connecting the pyridine-morpholine core to other biologically relevant heterocycles. nih.gov
Furthermore, the morpholine sulfonyl group can be tethered to an existing aromatic ring, which is then used to build or attach a new heterocycle. An example of this is the synthesis of 5-substituted-1,3,4-oxadiazol-2-yl-4-(morpholin-4-yl sulfonyl)benzyl sulfides. bioline.org.br In this multi-step synthesis, a morpholine sulfonyl group is first attached to a bromomethyl)benzenesulfonyl chloride. This intermediate is then reacted with various 5-substituted-1,3,4-oxadiazole-2-thiols to yield the final complex molecules, demonstrating a modular approach to introducing diverse heterocyclic moieties. bioline.org.br
These synthetic routes underscore the utility of the this compound framework as a foundational element for creating a diverse library of compounds with appended aromatic and heterocyclic systems for further investigation.
Table of Synthetic Examples for Introducing Heterocyclic/Aromatic Moieties
| Starting Material/Precursor | Reagent/Reaction Type | Moiety Introduced | Resulting Compound Class | Reference |
| 5-(2-Fluorophenyl)-1H-pyrrole derivative | Pyridin-3-ylsulfonyl chloride | Pyrrole | 1-(Pyridin-3-ylsulfonyl)pyrrole derivative | google.com |
| 4-(Bromomethyl)benzenesulfonyl chloride, Morpholine | Coupling with 5-substituted-1,3,4-oxadiazole-2-thiols | 1,3,4-Oxadiazole | 5-Substituted-1,3,4-Oxadiazol-2-yl-4-(morpholin-4-yl sulfonyl)benzyl sulfides | bioline.org.br |
| 2-Hydrazinopyridine derivatives | Cyclization/Coupling | nih.govsoton.ac.ukevitachem.comTriazolo[4,3-a]pyridine | nih.govsoton.ac.ukevitachem.comTriazolo[4,3-a]pyridine sulfonamides | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Interactions of 4 Pyridin 3 Ylsulfonyl Morpholine Derivatives
Design and Optimization of Bioactivity through Substituent Modification
The design of potent bioactive agents based on the 4-(pyridin-3-ylsulfonyl)morpholine core often involves systematic modifications of its constituent parts: the pyridine (B92270) ring, the sulfonyl group, and the morpholine (B109124) moiety. Research has shown that even minor chemical alterations can significantly impact the compound's interaction with its biological target.
For instance, in the development of kinase inhibitors, particularly those targeting the mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways, substitutions on the morpholine and pyridine rings are critical. The introduction of methyl groups onto the morpholine ring can enhance cellular potency and selectivity for mTOR over PI3K. nih.gov Specifically, chiral-substituted morpholines have led to potent mTOR inhibitors with high selectivity. researchgate.net The addition of a bridged morpholine has also been shown to boost selectivity. nih.gov
Similarly, modifications to the pyridine ring influence binding affinity. The synthesis of various derivatives where substituents are added to the pyridine ring has been a common strategy. For example, creating hybrids of pyrimidine (B1678525) and morpholine has been explored to augment biological activities against targets like Src kinase. nih.gov The combination of a 4-(pyridin-3-ylsulfonyl)piperazine core with a pyrimidine ring has been synthesized and tested for activity against MARK4, demonstrating how the core structure can be adapted. nih.gov
Studies on related sulfonamide derivatives have further highlighted the importance of substituent placement. The synthesis of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides, which share the pyridinesulfonyl structural element, revealed that the nature and position of substituents on the aromatic rings are crucial for their antimalarial activity. mdpi.com
Impact of Morpholine Moiety on Biological Activity
The morpholine ring is not merely a passive component of the scaffold; it is recognized as a "privileged structure" in medicinal chemistry due to its favorable properties and significant contributions to bioactivity. nih.govnih.gov Its presence can enhance potency, modulate pharmacokinetic properties, and provide desirable drug-like characteristics. nih.govsci-hub.se
The morpholine moiety is frequently an integral part of a molecule's pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for its biological activity. nih.govresearchgate.net It can improve crucial drug properties such as solubility, membrane permeability, and metabolic stability. researchgate.nettandfonline.com The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, a key interaction for binding to many biological targets. researchgate.net Its ability to form these interactions makes it a valuable component in the design of new therapeutic agents, including those targeting protein kinases. nih.govbenthamdirect.com The ring's stable structure also helps to reduce rapid metabolic breakdown, enhancing bioavailability. tandfonline.com
The morpholine group plays a direct role in how a molecule binds to its target protein, often by forming specific interactions with amino acid residues in the binding pocket. sci-hub.sesci-hub.se In many kinase inhibitors, the morpholine ring is designed to interact with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme. nih.gov For example, in certain mTOR inhibitors, an unsubstituted morpholine points toward the hinge region valine, contributing to high selectivity. nih.gov
The substitution pattern on the morpholine ring can fine-tune this binding. The introduction of a methyl group, as seen in the development of the mTOR inhibitor AZD8055, can enhance cellular potency. nih.gov Conformational restriction of the morpholine ring through bridging has also been shown to increase affinity for mTOR. researchgate.net Studies have demonstrated that the (R)-enantiomer of certain chiral morpholine derivatives has a higher affinity for mTOR than the (S)-configured compound, underscoring the importance of stereochemistry in target binding. researchgate.net These interactions, including hydrogen bonds and electrostatic interactions, improve the binding affinity and specificity of the derivatives, making them more effective inhibitors. tandfonline.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations
SAR and QSAR studies are essential tools for systematically understanding how structural modifications affect the biological activity of a series of compounds. d-nb.infofrontiersin.org For derivatives of this compound, these studies provide a framework for rational drug design.
SAR analyses have revealed key trends. For instance, in a series of pyrazolopyrimidine-based mTOR inhibitors, it was found that incorporating chiral or bridged morpholines led to potent inhibitors with great selectivity over PI3Kα. researchgate.net A study on CDK4 inhibitors found that common fragments in highly active compounds included pyridine and piperazine (B1678402) (a close structural relative of morpholine). rsc.org These qualitative findings guide chemists in deciding which modifications are most likely to yield improved compounds.
QSAR provides a quantitative dimension by creating mathematical models that correlate structural descriptors with biological activity. frontiersin.orgmdpi.com For example, a QSAR model for a class of 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives was developed to predict their anticancer activity (IC50 values). frontiersin.org Such models can predict the activity of new, unsynthesized compounds, saving time and resources. mdpi.com Although a specific QSAR model for this compound derivatives is not detailed in the provided results, the principles are widely applied to similar heterocyclic compounds to guide the optimization of lead compounds. d-nb.inforsc.org
Molecular Docking and Binding Affinity Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how derivatives of this compound interact with their target proteins at a molecular level.
Docking studies on various related inhibitors have consistently shown that the morpholine or similar heterocyclic moieties form crucial interactions within the active site of the target. nih.govd-nb.info For example, in the design of pyrimidine-morpholine hybrids as Src kinase inhibitors, docking studies revealed promising interactions with the target protein (PDB ID: 2SRC). nih.gov Similarly, docking of novel sulfonamides into the colchicine (B1669291) binding site of β-tubulin helped to reveal their binding modes. nih.gov These studies allow researchers to visualize how the ligand fits into the binding pocket and identify key interactions that contribute to its affinity.
A primary outcome of molecular docking studies is the identification of specific amino acid residues that form key interactions with the inhibitor. These interactions can include hydrogen bonds, hydrophobic interactions, and salt bridges.
For example, in a study of pyrimidine-based MARK4 inhibitors featuring a pyridin-3-ylsulfonyl piperazine group, docking and subsequent molecular dynamics simulations identified specific residues within the MARK4 active site that stabilize the compound. nih.gov In another study on novel antimalarial agents, docking showed interactions with key amino acid residues near the active site of the falcipain-2 enzyme, including GLN36D, GLY83D, and CYS42D. mdpi.com For acetylcholinesterase inhibitors, docking revealed that a potent compound could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov
Interactive Data Table: SAR of Selected Kinase Inhibitors with Morpholine Moieties
The following table summarizes the structure-activity relationship for a selection of kinase inhibitors, highlighting the role of the morpholine moiety and its substitutions in achieving potency and selectivity.
| Compound/Series | Target Kinase(s) | Key Structural Feature | Effect on Activity/Selectivity |
| AZD8055 | mTOR | (S)-3-methyl morpholine | Enhanced cellular potency and excellent selectivity for mTOR over PI3K. nih.gov |
| Pyrazolopyrimidine Derivatives | mTOR | Chiral and bridged morpholines | Led to potent mTOR inhibitors (IC50 ~0.1-100 nM) with high selectivity (~32-20,000 fold) over PI3Kα. researchgate.net |
| WYE-132 | mTOR | 2,6-bridged morpholine | Sub-nanomolar mTOR IC50 and remarkable selectivity. nih.gov |
| Pyrimidine-Morpholine Hybrids | Src Kinase | Pyrimidine-morpholine core | Designed to augment biological activity; docking showed promising interactions. nih.gov |
| (R)-morpholine pyrazolopyrimidines | mTOR | (R)-enantiomer of chiral morpholine | Higher binding affinity for mTOR compared to the (S)-enantiomer. researchgate.net |
Analysis of Binding Poses and Conformations
The three-dimensional arrangement of a molecule, its conformation, and its specific orientation within a biological target's binding site, its binding pose, are fundamental to its activity. For derivatives of this compound, these aspects have been elucidated through a combination of X-ray crystallography of analogous structures and computational molecular modeling techniques.
Conformational Analysis:
Detailed conformational insights into the morpholine and pyridine rings can be derived from the crystal structure of the closely related compound, 4-[(Pyridin-3-yl)diazenyl]morpholine. researchgate.netnih.govsoton.ac.uk In this structure, the morpholine ring adopts a stable chair conformation. This is the most common and lowest energy conformation for a six-membered saturated heterocycle like morpholine. The pyridine ring is essentially planar. eurjchem.com
Computational studies on related sulfonamide-containing molecules further support the dynamic nature of the bond connecting the pyridine and sulfonyl groups, allowing for a range of conformations to be adopted in solution and upon binding to a target. rsc.org For instance, in a study of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide, the benzenesulfonohydrazide (B1205821) group was found to adopt a gauche conformation around the C-S-N angle. eurjchem.com
Binding Pose Analysis from Molecular Docking Studies:
Molecular docking studies of various inhibitors incorporating the this compound scaffold have provided valuable, albeit indirect, insights into its potential binding modes within different protein targets. These studies, while not exclusively focused on the named compound, reveal common interaction patterns.
In a study on isatin-based inhibitors of the SARS-CoV 3C-like protease, the replacement of a carboxamide group with substituted sulfonamides, including a morpholinylsulfonyl group, was investigated. nih.gov Docking studies suggested that the steric bulk and the hydrogen bonding capacity of the morpholine and sulfonyl groups are crucial for inhibitory potency. The morpholine ring, in its chair conformation, can fit into hydrophobic pockets, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. nih.gov
Similarly, in the design of researchgate.netsoton.ac.ukmdpi.comtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents targeting falcipain-2, molecular docking was employed to predict binding modes. mdpi.com Although the core scaffold differs, the study synthesized and evaluated 4-(2-chloropyridin-3-ylsulfonyl)morpholine as an intermediate. The docking of related compounds highlighted the importance of the sulfonamide moiety in forming key interactions within the enzyme's active site. mdpi.com
A recurring theme in the binding poses of related molecules is the role of the pyridine ring in forming π-π stacking or π-cation interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in the binding site. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. The sulfonyl group consistently participates in hydrogen bonding via its oxygen atoms with backbone amide hydrogens or polar side chains of amino acids like serine, threonine, or asparagine. The morpholine ring typically occupies a hydrophobic or solvent-exposed region of the binding pocket, with its oxygen atom also capable of forming hydrogen bonds. researchgate.netresearchgate.net
The table below summarizes key interactions observed in docking studies of compounds containing the pyridinylsulfonylmorpholine or closely related motifs with various protein targets.
| Target Protein | Key Interacting Residues/Regions | Type of Interaction | Moiety Involved |
| SARS-CoV 3CLpro (modeled) | Hydrophobic pocket, H-bonding donors | Hydrophobic, Hydrogen bonding | Morpholine ring, Sulfonyl oxygens |
| Falcipain-2 (modeled) | Active site residues | Hydrogen bonding, van der Waals | Sulfonyl group, Pyridine ring |
| Various Kinases (general model) | Hinge region, Hydrophobic pocket I | Hydrogen bonding, π-π stacking | Pyridine ring, Morpholine ring |
| Furin (modeled) | S1-S4 specificity pockets | Hydrogen bonding, Hydrophobic | Sulfonyl group, Pyridine ring |
It is important to note that the specific binding pose and the key interacting residues will vary depending on the topology and amino acid composition of the target protein's binding site. However, the conformational preferences of the this compound scaffold and its inherent chemical features—a hydrogen-bond-accepting pyridine ring, a flexible and hydrogen-bond-accepting sulfonyl group, and a conformationally defined morpholine ring—provide a versatile platform for engaging with a variety of biological targets. ethz.chnih.gov
Biological Activities and Pharmacological Applications of 4 Pyridin 3 Ylsulfonyl Morpholine Analogues
Cancer Therapeutics Research
The structural features of 4-(Pyridin-3-ylsulfonyl)morpholine are present in numerous analogues investigated for their anticancer properties. The pyridine (B92270) ring is a common scaffold in many bioactive compounds, while the morpholine (B109124) group is known to improve physicochemical properties like solubility and facilitate specific interactions with biological targets. mdpi.comnih.gov
Inhibition of Hedgehog Signaling Pathways
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers, including pancreatic cancer and basal cell carcinoma. nih.govnih.gov Consequently, inhibitors of this pathway are an attractive class of potential cancer therapeutics. nih.govnih.gov Analogues featuring a pyridine ring, a core component of this compound, have been identified as potent inhibitors of the Hh pathway. nih.gov
One such class of analogues includes compounds with a pyridyl pyrimidine (B1678525) skeleton. These molecules have been designed to target and inhibit the Hh pathway, demonstrating potential in treating Hh-driven cancers like pancreatic cancer. nih.govbohrium.com The primary protein target for many of these inhibitors is the 7-transmembrane receptor Smoothened (Smo). nih.govfrontiersin.org Upon binding of the Hedgehog ligand to its receptor Patched (PTCH), the inhibitory effect of PTCH on Smo is relieved, allowing Smo to activate downstream signaling through the GLI family of transcription factors. nih.govmdpi.com Inhibitors prevent this activation cascade.
Potential as a Candidate for Cancer Therapy
Analogues incorporating the pyridine and morpholine moieties have demonstrated significant promise as candidates for cancer therapy. For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were synthesized and evaluated as modulators of the orphan nuclear receptor Nur77, a target in cancer therapy. One compound, 8b , showed potent activity against various liver cancer cell lines and exhibited lower toxicity than the reference compound, celastrol. nih.gov
Similarly, research into pyridyl pyrimidine inhibitors of the Hedgehog pathway has identified lead compounds with significant antitumor effects. The compound B31 (N-(4-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide) not only inhibited pancreatic cancer cell proliferation and migration but also induced apoptosis by suppressing the expression of the downstream effector Gli1. nih.gov In animal models, B31 caused a significant regression of subcutaneous tumors without notable toxic effects. nih.gov Furthermore, quinazolin-4(3H)-one-morpholine hybrids have shown potent cytotoxic activity against lung cancer cells, with one compound exhibiting a high selectivity index compared to established drugs. nih.gov
The table below summarizes the cytotoxic activity of selected analogues against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| 10e | A549 (Lung) | 0.033 | mdpi.com |
| 10h | MCF-7 (Breast) | 0.087 | mdpi.com |
| 10d | A549 (Lung) | 0.062 | mdpi.com |
| 10d | MCF-7 (Breast) | 0.58 | mdpi.com |
| 10d | MDA-MB-231 (Breast) | 1.003 | mdpi.com |
| Compound 1 | A549 (Lung) | 2.83 | nih.gov |
Enzyme Inhibition in Cancer Progression
A key mechanism through which many this compound analogues exert their anticancer effects is through the inhibition of critical enzymes involved in cancer cell growth and survival. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently overactive in many cancers, making its components prime targets for therapeutic intervention. nih.govresearchgate.net
The morpholine ring is a crucial feature in many PI3K and mTOR inhibitors, as it can form a critical hydrogen bond in the ATP-binding pocket of these kinases. mdpi.comacs.org A series of novel 4-morpholine-quinazoline derivatives were designed as PI3K/mTOR inhibitors. nih.gov One particular compound, 17f (2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine), demonstrated potent inhibition of PI3Kα with an IC50 of 4.2 nM and also inhibited other PI3K isoforms and mTOR. nih.gov This dual inhibition effectively blocks the PI3K/Akt/mTOR pathway, leading to antiproliferative effects in various cancer cell lines. nih.gov
Similarly, morpholine-substituted tetrahydroquinoline derivatives have been synthesized as potential mTOR inhibitors. mdpi.com The inclusion of the morpholine ring is critical for increasing water solubility and enabling specific interactions within the mTOR ATP-binding pocket. mdpi.com
The table below presents the enzyme inhibitory activity of selected analogues.
| Compound | Target Enzyme | IC50 (nM) | Source |
| 17f | PI3Kα | 4.2 | nih.gov |
| PKI-587 | PI3K/mTOR | Sub-nanomolar | nih.gov |
Interaction with Proteins Involved in Signaling Pathways
The therapeutic effects of this compound analogues are rooted in their specific interactions with key proteins in oncogenic signaling pathways. In the Hedgehog pathway, pyridyl pyrimidine analogues have been shown to bind to the Smoothened (Smo) receptor. Molecular simulations revealed that the potent analogue B31 interacts with Smo through a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces, competing with known antagonists like cyclopamine. nih.govbohrium.com Another inhibitor, L-4 , was also found to antagonize the Smoothened receptor, and importantly, was effective against a drug-resistant Smo mutant (D473H). frontiersin.org
In the PI3K/mTOR pathway, the morpholine moiety is a key pharmacophore. nih.govresearchgate.net Docking studies of morpholino-triazine scaffold inhibitors show that the morpholine group forms hydrogen bonds with a valine residue in the hinge region of both PI3Kα and mTOR. nih.gov In morpholine-substituted tetrahydroquinoline derivatives, the morpholine substitution is designed to promote binding within the mTOR active site. mdpi.com For the Nur77 target, the pyridyl-pyrimidinyl-amino-indole-carboxamide analogue 8b displayed excellent binding activity, which was associated with its ability to induce Nur77-dependent apoptosis. nih.gov
Antimicrobial Activities (Antibacterial and Antifungal)
The pyridine sulfonamide scaffold, which is the core of this compound, is a well-established pharmacophore in antimicrobial agents. acs.orgmdpi.com Research has demonstrated that analogues of this compound exhibit a broad spectrum of activity against various bacterial and fungal pathogens. researchgate.netresearchgate.net
A study on N-pyridin-3-yl-benzenesulfonamide confirmed its significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.net Other studies on novel sulfonamide isoxazolo[5,4-b]pyridines also reported activity against Pseudomonas aeruginosa and E. coli. nih.gov The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in microorganisms.
The morpholine moiety itself is also known for its antimicrobial properties. nih.gov While a study on 4-(Phenylsulfonyl)morpholine showed it lacked direct antimicrobial activity, it demonstrated a significant modulating effect, lowering the minimum inhibitory concentrations (MICs) of aminoglycoside antibiotics against Gram-negative bacteria. nih.gov However, other newly synthesized morpholine derivatives have shown high inhibitory action against a wide range of bacterial strains. core.ac.uk
The table below details the antimicrobial activity of some representative pyridine and sulfonamide analogues.
| Compound | Microorganism | Activity Measurement | Result | Source |
| N-pyridin-3-yl-benzenesulfonamide | S. aureus | Zone of Inhibition | 12 mm @ 150 mg/ml | researchgate.net |
| N-pyridin-3-yl-benzenesulfonamide | S. typhi | Zone of Inhibition | 10 mm @ 150 mg/ml | researchgate.net |
| Compound 8b | K. pneumonia | Inhibition Zone | Higher than gentamicin | acs.org |
| Compound 9a | S. aureus | Inhibition Zone | Higher than ampicillin | acs.org |
| Compound 8iii | C. albicans | MIC | 31.25 µg/mL | mdpi.com |
| Compound 8iii | C. parapsilosis | MIC | 62.5 µg/mL | mdpi.com |
Antimalarial Activity
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the development of new therapeutic agents. miguelprudencio.comnih.gov Analogues containing the morpholine and pyridine/quinoline structures have been investigated as potential antimalarial drugs. rsc.orgnih.gov
A series of morpholine analogues functionalized with a hydroxyethylamine (HEA) pharmacophore were synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. miguelprudencio.comrsc.org The HEA moiety is known to inhibit plasmepsins, a family of aspartic proteases that the parasite uses to digest hemoglobin in red blood cells. miguelprudencio.comnih.gov One of the synthesized morpholine-HEA analogues, 6k , was identified as a hit molecule with a potent inhibitory concentration. miguelprudencio.comrsc.org These compounds were found to target plasmepsin X, a validated target for antimalarial drugs. miguelprudencio.comrsc.org The active compounds in these studies demonstrated selective killing of the parasite with low cytotoxicity towards human liver cells. rsc.orgresearchgate.net
The 4-aminoquinoline (B48711) core, structurally related to pyridine, is a well-known antimalarial scaffold present in drugs like chloroquine. nih.gov Hybrids combining the 4-aminoquinoline structure with other heterocyclic systems are being explored to overcome resistance. nih.govnih.gov
The table below shows the antiplasmodial activity of a selected morpholine analogue.
| Compound | Parasite Strain | IC50 (µM) | Source |
| 6k | P. falciparum 3D7 | 5.059 | miguelprudencio.comrsc.org |
Anti-inflammatory and Analgesic Properties
Analogues of this compound have been investigated for their potential to alleviate inflammation and pain. While direct studies on this compound are limited, research on structurally related compounds containing pyridine and morpholine moieties has demonstrated significant anti-inflammatory and analgesic effects.
One area of research has focused on pyridyloxy- and phenoxyalkanoic acid derivatives. Structure-activity relationship (SAR) studies on these compounds have revealed that the inclusion of a chlorophenoxypropionic acid moiety is associated with anti-edematous potency, while 2-nitrated methyl propionates contribute to analgesic activity nih.gov.
In a separate line of investigation, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which feature a pyridine ring, have shown promise as both analgesic and anti-inflammatory agents. A comparative analysis of these compounds with the established non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) revealed that certain pyridylamides exhibit a more potent analgesic effect. The spatial arrangement of the benzothiazine and pyridine fragments appears to be a critical determinant of their anti-inflammatory and analgesic efficacy mdpi.com.
Furthermore, the modification of the carboxylic acid group in widely used NSAIDs like ibuprofen (B1674241) into various heterocyclic amides, including those with a morpholine ring, has been explored. These modifications have, in some cases, resulted in compounds with enhanced analgesic and anti-inflammatory activities when compared to the parent drug benthamscience.com. Pyrimidine derivatives have also been synthesized and screened for these properties, with some compounds showing notable anti-inflammatory and analgesic effects in preclinical models consensus.app.
Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyridine and Morpholine Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound Class | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| Pyridyloxyalkanoic acid derivatives | Chlorophenoxypropionic acid moiety | Anti-edematous | nih.gov |
| Pyridyloxyalkanoic acid derivatives | 2-nitrated methyl propionates | Analgesic | nih.gov |
| N-pyridyl-benzothiazine-carboxamides | Reciprocal arrangement of sulfo and amino groups | Enhanced analgesic activity compared to piroxicam | mdpi.com |
| Ibuprofen-morpholide | Morpholine amide of ibuprofen | Significant analgesic and anti-inflammatory activity | benthamscience.com |
| Pyrimidine derivatives | Varied substitutions | Moderate anti-inflammatory and high analgesic activity | consensus.app |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. Analogues of this compound have been explored as potential tyrosinase inhibitors.
Research into carbothioamidopyrazole derivatives has shown that these compounds can exhibit stronger tyrosinase inhibitory activity than the well-known inhibitor, kojic acid. Molecular docking studies suggest that these derivatives may act by blocking the substrate's access to the active site of the tyrosinase enzyme nih.govmdpi.com. Pyrazole derivatives, in general, have been identified as promising candidates for both cosmetic and therapeutic applications due to their potential to influence melanocyte transformation and tumor progression nih.gov.
The structural modification of natural compounds has also yielded potent tyrosinase inhibitors. For instance, synthetic analogues of curcuminoids have demonstrated significantly greater activity than kojic acid. Kinetic studies have revealed different modes of inhibition for these analogues, including competitive, noncompetitive, and mixed-type inhibition, suggesting that they can interact with the enzyme in various ways to block its function mdpi.com.
Table 2: Tyrosinase Inhibitory Activity of Selected Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound Class | Substrate | IC50 Value (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Carbothioamidopyrazole derivative | L-DOPA | More potent than kojic acid | Competitive | nih.govmdpi.com |
| Curcuminoid analogue 12 | L-tyrosine | 8.3 | Noncompetitive | mdpi.com |
| Curcuminoid analogue 17 | L-tyrosine | 9.4 | Mixed-I type | mdpi.com |
| Curcuminoid analogue 5 | L-DOPA | 8.0 | Mixed-II type | mdpi.com |
Adenosine (B11128) Kinase Inhibition
Adenosine kinase is an enzyme that plays a crucial role in regulating the intracellular and extracellular concentrations of adenosine, a neuromodulator with various physiological functions. Inhibitors of adenosine kinase have therapeutic potential for a range of conditions, including pain, inflammation, and neurodegenerative diseases.
A series of pyridopyrimidine analogues have been identified as potent adenosine kinase inhibitors. Structure-activity relationship and computational studies of these compounds have indicated that substitution at the C7 position of the pyridopyrimidine core with a C2' substituted pyridino moiety can significantly increase their in vivo potency and enhance oral bioavailability nih.gov. The inclusion of a morpholine ring in these structures is also a common feature, contributing to their pharmacological profile nih.gov.
Table 3: Adenosine Kinase Inhibitory Activity of Pyridopyrimidine Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound Series | Key Structural Modification | Effect on Activity | Reference |
|---|---|---|---|
| Pyridopyrimidine analogues | C2' substituted pyridino moiety at C7 position | Increased in vivo potency and oral bioavailability | nih.gov |
Modulation of Receptors in Central Nervous System Disorders
The morpholine ring is a valuable heterocycle in the design of drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties that can improve permeability across the blood-brain barrier (BBB). Analogues of this compound have been investigated for their potential to modulate various receptors and enzymes implicated in CNS disorders.
The presence of a morpholine moiety can enhance the potency of compounds, act as a scaffold to correctly position other functional groups, and modulate pharmacokinetic and pharmacodynamic properties nih.gov.
In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, morpholine-based compounds have been designed to modulate the activity of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B) nih.gov. The development of these compounds often involves a structure-based approach to optimize their efficacy and selectivity nih.gov.
Heterocyclic compounds, including those containing pyridine and morpholine, are a major focus of research for new treatments for neurodegenerative illnesses. They are often designed as multi-target-directed ligands, capable of interacting with multiple pathological targets simultaneously mdpi.com.
In the field of neuro-oncology, morpholine-containing compounds are being developed as targeted therapies for CNS tumors. A major focus is on the inhibition of kinases involved in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) nih.gov. The development of brain-penetrant dual pan-PI3K/mTOR inhibitors is a promising strategy for the treatment of brain tumors and metastases nih.gov.
For instance, 2-morpholino-quinazolin-4(1H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. Some of these compounds have demonstrated significant activity, with the morpholine ring playing a potential role in the compound-receptor interactions researchgate.net.
Advanced Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. eurjchem.com It is widely employed to predict a variety of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. eurjchem.comkit.edu DFT calculations have been successfully applied to molecules containing similar structural motifs, such as sulfonyl groups and pyridine (B92270) rings, to elucidate their behavior. nih.govfrontiersin.org For instance, geometry optimizations are typically carried out using a specific level of theory and basis set, like B3LYP/6-31G**, to find the most stable conformation of the molecule. nih.govnih.gov
The analysis of the electronic structure of 4-(Pyridin-3-ylsulfonyl)morpholine via DFT provides a detailed picture of how electrons are distributed within the molecule. This analysis is crucial for understanding the molecule's stability, reactivity, and intermolecular interactions. nih.gov The calculations can determine key physicochemical parameters and reveal the conformation of substituents. nih.gov In related sulfonamide structures, DFT has shown that significant conformational variations can occur around the sulfonyl group. nih.gov The distribution of electron density, influenced by the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, dictates the molecule's electronic landscape.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govphyschemres.org A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This energy gap can be correlated with the molecule's ability to undergo charge transfer within itself and its potential to absorb light at specific wavelengths. nih.govschrodinger.com
The principle of charge transfer interactions indicates that the HOMO is the region most likely to donate electrons, while the LUMO is the region most likely to accept them. iqce.jp Therefore, the energies of these orbitals are fundamental in predicting how the molecule will interact with other chemical species. iqce.jp For molecules with donor-acceptor characteristics, such as those containing pyridine and sulfonyl groups, the HOMO level is often associated with the donor part and the LUMO with the acceptor part. arxiv.org
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. The pyridine and morpholine (B109124) nitrogen atoms are likely contributors. iqce.jparxiv.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. The pyridinylsulfonyl moiety is the likely location. iqce.jparxiv.org |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov It influences the electronic absorption spectrum. schrodinger.com |
This table presents a conceptual overview of HOMO-LUMO analysis. Actual energy values would be determined from specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential regions. researchgate.netyoutube.com
For this compound, an MEP map would likely show the most negative potential (red) around the highly electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the morpholine ring. The nitrogen atom in the pyridine ring also represents a region of negative potential. nih.gov Conversely, the hydrogen atoms attached to the carbon rings would exhibit a more positive potential (blue or light blue), making them susceptible to nucleophilic attack. researchgate.net Such maps are crucial for understanding non-covalent interactions, particularly hydrogen bonding, which is vital for how a molecule interacts with biological targets. researchgate.net
In Silico Studies for Drug Discovery
In silico methods, which encompass a range of computational techniques, are integral to modern drug discovery. univ-paris-diderot.fr They accelerate the process by identifying and optimizing potential drug candidates before they are synthesized and tested in the lab. nih.gov These studies include virtual screening to find new hits and predictive modeling to assess properties like toxicity.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Structure-based virtual screening involves docking candidate compounds into the three-dimensional structure of a target's binding site. nih.gov
Derivatives of this compound could be evaluated using this method. For instance, compounds with similar sulfonamide and pyridine scaffolds have been investigated as inhibitors for various targets, including kinases, which are often implicated in diseases like cancer. nih.govfrontiersin.org A virtual screening campaign could identify this compound or related structures as potential inhibitors of a specific kinase by predicting their binding affinity and interaction patterns within the active site. innovationforever.com Successful identification depends on factors such as favorable polar interactions and a low binding energy score. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are predictive tools used in toxicology to estimate the potential adverse effects of chemicals. nih.govmdpi.com These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or toxicity. biorxiv.org They are essential for prioritizing chemicals for further testing and for reducing the reliance on animal experiments. nih.govnih.gov
| Modeling Approach | Description | Application to this compound |
| Virtual Screening | Computational screening of large compound libraries against a biological target. nih.gov | Could identify this compound as a potential inhibitor for targets like kinases or other enzymes. researchgate.netmdpi.com |
| QSAR/SAR | Models that correlate a compound's chemical structure with its biological activity or toxicity. nih.gov | Can be used to predict potential toxicity (e.g., hepatotoxicity, cardiotoxicity) based on its structural fragments. mdpi.comnih.gov |
Conformational Analysis and Stability
The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in its physical, chemical, and biological properties. For a molecule like this compound, which contains flexible ring systems and a rotatable sulfonyl linkage, understanding its conformational preferences and stability is crucial. While specific experimental and extensive computational studies on this compound are not widely available in the public domain, valuable insights can be drawn from theoretical studies and crystal structure analyses of closely related compounds.
Research Findings from Related Structures:
Computational and theoretical studies on similar heterocyclic compounds containing sulfonyl and morpholine moieties provide a framework for understanding the likely conformational landscape of this compound.
Morpholine Ring Conformation: The morpholine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation . This is a well-established principle in stereochemistry, aimed at minimizing torsional and steric strain. In the crystal structure of a related compound, 4-[(Pyridin-3-yl)diazenyl]morpholine, the morpholine ring is observed to be in a chair conformation. nih.govsoton.ac.uksoton.ac.ukresearchgate.net This strongly suggests that the morpholine ring in this compound will also exist primarily in a chair form.
In the case of this compound, the pyridinyl group is relatively bulky. Steric hindrance would likely favor the equatorial orientation of the pyridin-3-ylsulfonyl group on the chair-form morpholine ring, as this minimizes unfavorable 1,3-diaxial interactions.
Computational Approaches:
To definitively determine the conformational preferences and stability of this compound, advanced computational methods would be employed. Techniques such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. bohrium.comcsic.es These methods can be used to:
Optimize Molecular Geometry: Calculate the lowest energy (most stable) three-dimensional structure of the molecule.
Perform a Conformational Search: Systematically explore different rotational possibilities around the S-N and S-C bonds to identify all stable conformers.
Calculate Relative Energies: Determine the energy differences between the identified conformers to predict their relative populations at a given temperature.
Analyze Torsional Angles: Quantify the rotation around specific bonds, which defines the conformation.
A theoretical study would likely investigate the potential energy surface of the molecule by systematically rotating the key dihedral angles, such as the C-S-N-C angle, to map out the energy landscape and identify the global and local energy minima corresponding to stable conformers.
Data from a Hypothetical Conformational Analysis:
The following table represents the kind of data that would be generated from a detailed computational conformational analysis of this compound. This data is illustrative and based on principles of conformational analysis of similar molecules.
| Conformer | Morpholine Conformation | Pyridinylsulfonyl Orientation | Relative Energy (kcal/mol) | Key Dihedral Angle (Cpyridine-S-N-Cmorpholine) |
| 1 | Chair | Equatorial | 0.00 (most stable) | ~60° |
| 2 | Chair | Axial | > 2.0 | ~180° |
| 3 | Twist-Boat | - | > 5.0 | - |
Analytical and Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
Proton NMR (¹H-NMR) spectroscopy of 4-(Pyridin-3-ylsulfonyl)morpholine reveals characteristic signals corresponding to the protons in the pyridine (B92270) and morpholine (B109124) rings. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the pyridine ring appear in the aromatic region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the morpholine ring are observed further upfield. Specifically, the protons adjacent to the oxygen atom are deshielded relative to those adjacent to the nitrogen atom.
Published data for a related compound, (pyridin-3-ylsulfonyl) methyl morpholine-4-carbodithioate, shows the pyridine protons at δ 9.10 (s, 1H), 8.84 (d, J = 5.1 Hz, 1H), 8.23 (d, J = 8.1 Hz, 1H), and 7.48 (dd, J = 8.0, 4.8 Hz, 1H). rsc.org The morpholine protons appear as signals at δ 4.12 (s, 2H), 3.97 (s, 2H), and 3.69 (s, 4H). rsc.org While this is not the exact compound, the spectral regions for the pyridine and morpholine protons provide a useful reference. For this compound itself, the expected chemical shifts would be in similar regions, with the integration of the signals corresponding to the number of protons in each environment.
Table 1: Representative ¹H-NMR Spectral Data for a Related Pyridine-Morpholine Compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine-H | 9.10 | s | - |
| Pyridine-H | 8.84 | d | 5.1 |
| Pyridine-H | 8.23 | d | 8.1 |
| Pyridine-H | 7.48 | dd | 8.0, 4.8 |
| Morpholine-H | 4.12 | s | - |
| Morpholine-H | 3.97 | s | - |
| Morpholine-H | 3.69 | s | - |
Data for (pyridin-3-ylsulfonyl) methyl morpholine-4-carbodithioate in CDCl₃. rsc.org
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In the ¹³C-NMR spectrum of a related compound, (pyridin-3-ylsulfonyl) methyl morpholine-4-carbodithioate, the carbon atoms of the pyridine ring resonate at δ 154.5, 150.3, 137.2, 133.8, and 123.7 ppm. rsc.org The carbons of the morpholine ring are found at δ 66.1 and 59.4 ppm. rsc.org This data suggests the expected chemical shift ranges for the carbons in this compound.
Table 2: Representative ¹³C-NMR Spectral Data for a Related Pyridine-Morpholine Compound
| Functional Group | Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C | 154.5 |
| Pyridine-C | 150.3 |
| Pyridine-C | 137.2 |
| Pyridine-C | 133.8 |
| Pyridine-C | 123.7 |
| Morpholine-C | 66.1 |
| Morpholine-C | 59.4 |
Data for (pyridin-3-ylsulfonyl) methyl morpholine-4-carbodithioate in CDCl₃. rsc.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₂N₂O₃S, the expected monoisotopic mass is approximately 228.0569 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the compound's elemental composition. rsc.org In studies of related pyridine-sulfonyl derivatives, electrospray ionization (ESI) is a commonly used ionization technique, often showing an intense protonated molecular ion peak [M+H]⁺. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl group (S=O), the C-N and C-O bonds of the morpholine ring, and the C=C and C=N bonds of the pyridine ring. The sulfonyl group typically exhibits strong stretching vibrations in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C-O stretching of the ether in the morpholine ring would likely appear around 1100 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1450 cm⁻¹ region.
Single-Crystal X-ray Diffraction (XRD)
Single-crystal X-ray diffraction (XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure and stereochemistry.
Intermolecular Interactions (e.g., Hydrogen Bonding)
A thorough review of available scientific literature and crystallographic databases did not yield specific studies detailing the experimentally determined intermolecular interactions or hydrogen bonding patterns for the compound this compound. The determination of such structural details, including precise bond lengths and angles involved in hydrogen bonding, unequivocally relies on techniques like single-crystal X-ray diffraction.
To date, the crystal structure of this compound has not been reported in the primary scientific literature. Consequently, there are no published research findings or corresponding data tables that would provide a detailed analysis of its solid-state intermolecular interactions.
While computational methods can predict potential hydrogen bond donors and acceptors, and while analysis of structurally similar compounds can offer hypothetical interaction modes, no specific experimental data for this compound is available to be presented here. The pyridine nitrogen atom is a potential hydrogen bond acceptor, and acidic hydrogen atoms in neighboring molecules in a crystal lattice could potentially form C-H···N or other weak hydrogen bonds. Similarly, the oxygen atoms of the sulfonyl and morpholine groups are potential hydrogen bond acceptors. However, without experimental data, any discussion of these potential interactions remains speculative.
Therefore, a detailed, evidence-based account of the intermolecular interactions for this specific compound cannot be provided.
Future Research Directions and Therapeutic Potential
Development of Novel Drug Candidates
The 4-(pyridin-3-ylsulfonyl)morpholine scaffold serves as a versatile starting point for the design and synthesis of new drug candidates with a wide range of potential therapeutic applications. The inherent properties of the morpholine (B109124) and pyridine (B92270) rings contribute to favorable pharmacokinetic profiles, making them attractive components in drug design.
Research into derivatives of this core structure has yielded compounds with significant biological activity. For instance, the incorporation of the morpholine moiety is a common strategy in the development of kinase inhibitors. A series of 4-morpholino-2-phenylquinazolines and their related derivatives have been synthesized and evaluated as inhibitors of PI3 kinase p110alpha. nih.gov One of the thieno[3,2-d]pyrimidine (B1254671) derivatives from this series demonstrated potent inhibitory activity against p110alpha, with an IC50 value of 2.0 nM, and also inhibited the proliferation of melanoma cells. nih.gov
Furthermore, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess antimicrobial and antiproliferative properties. nih.gov Certain compounds within this class exhibited significant cytotoxic activities against hepatocellular carcinoma and breast adenocarcinoma cell lines, with some showing greater potency than the standard anticancer drug doxorubicin. nih.gov These findings underscore the potential of pyridine-containing scaffolds in the development of new anticancer agents.
The following table summarizes the anticancer activity of selected pyridine and morpholine derivatives, highlighting the potential for developing novel drug candidates based on the this compound core structure.
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thieno[3,2-d]pyrimidine derivative | A375 melanoma | 0.58 | - | - |
| Pyrazolo[3,4-b]pyridine derivative (5) | MCF7 | 0.0211 | Doxorubicin | 0.099 |
| Pyrazolo[3,4-b]pyridine derivative (6a) | MCF7 | 0.0189 | Doxorubicin | 0.099 |
| Pyrazolo[3,4-b]pyridine derivative (6b) | MCF7 | 0.0192 | Doxorubicin | 0.099 |
| Pyrazolo[3,4-b]pyridine derivative (7b) | Hep G2 | 0.0158 | Doxorubicin | 0.008 |
| Pyrazolo[3,4-b]pyridine derivative (7b) | MCF7 | 0.0001 | Doxorubicin | 0.099 |
| Pyrazolo[3,4-b]pyridine derivative (10) | MCF7 | 0.0199 | Doxorubicin | 0.099 |
Exploration of New Molecular Targets
The structural features of this compound suggest that its derivatives could interact with a variety of molecular targets, opening avenues for the treatment of diverse diseases. The morpholine ring is a common constituent in molecules targeting kinases, and its presence in this scaffold makes enzymes a primary area of investigation. researchgate.net
The PI3K/mTOR pathway, which is frequently dysregulated in cancer, is a particularly promising target. Several potent morpholine-based PI3K inhibitors have been reported, demonstrating the utility of this heterocycle in designing kinase-targeted therapies. researchgate.net Additionally, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors, with some compounds showing exceptional cytotoxicity against lung cancer cells. mdpi.com
Beyond kinases, other potential molecular targets for derivatives of this compound include G-protein coupled receptors (GPCRs) and ion channels. The pyridine moiety is a well-known pharmacophore that can interact with various receptors in the central nervous system. The exploration of dual-target ligands, such as those acting on both µ-opioid and dopamine (B1211576) D3 receptors, represents an innovative approach to developing safer analgesics, and the this compound scaffold could be adapted for such purposes.
Optimization of Pharmacological Properties
Strategies for optimizing the pharmacological properties of derivatives of this scaffold include modifying the substitution pattern on the pyridine ring and altering the linker between the core structure and any appended functional groups. For example, in the development of 4-anilinoquinazoline (B1210976) inhibitors for trypanosome proliferation, modifications to improve physicochemical properties such as LogP and ligand efficiency led to the identification of compounds with enhanced profiles. nih.gov
Furthermore, the synthesis of N-substituted quinazolinone derivatives as potential inhibitors of SARS-CoV-2 demonstrated that modifications to the core structure could significantly improve in vivo pharmacokinetics, such as the area under the curve (AUC) and maximum plasma concentration. mdpi.com These approaches can be applied to analogues of this compound to fine-tune their ADME characteristics and enhance their therapeutic potential.
Preclinical and Clinical Evaluation Considerations
Before any new drug candidate can be considered for human use, it must undergo rigorous preclinical and clinical evaluation. For derivatives of this compound, this process would involve a comprehensive assessment of their efficacy and safety in relevant in vitro and in vivo models.
Preclinical studies would include detailed in vitro assays to confirm the compound's mechanism of action and its potency against the intended molecular target. This would be followed by cell-based assays to evaluate its effects on cellular processes such as proliferation and apoptosis. Animal models of disease would then be used to assess the compound's in vivo efficacy, pharmacokinetics, and toxicology. For instance, preclinical data on a morpholine derivative designed for anxiolysis included molecular dynamics simulations, docking studies, receptor binding assays, and in silico ADMET profiling before behavioral and biochemical assessment in mice. nih.gov
Should a derivative of this compound demonstrate a promising preclinical profile, it could then proceed to clinical trials. These trials would be conducted in phases to evaluate the drug's safety, dosage, and effectiveness in human subjects.
Advanced Synthetic Methodologies for Analogues
The continued exploration of the therapeutic potential of this compound relies on the development of efficient and versatile synthetic methods to generate a diverse library of analogues. The synthesis of the core scaffold and its derivatives can be achieved through various organic reactions.
The synthesis of related compounds, such as 4-[(pyridin-3-yl)diazenyl]morpholine, has been accomplished through a diazo-coupling method, where a diazonium salt is formed from 3-aminopyridine (B143674) and subsequently coupled with morpholine. nih.gov This approach highlights a potential route for modifying the linker between the pyridine and morpholine moieties.
Furthermore, the synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas has been achieved by reacting 4-substituted pyridine-3-sulfonamides with appropriate aryl isocyanates. mdpi.com This methodology allows for the introduction of a wide range of substituents on the pyridine ring, enabling a systematic exploration of structure-activity relationships. The development of microwave-assisted synthesis and other modern techniques can further enhance the efficiency and diversity of analogue production. evitachem.com
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery. For the this compound scaffold, integrating these approaches can accelerate the identification and optimization of promising drug candidates.
Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives of this scaffold will bind to their molecular targets. mdpi.com This information can guide the design of new analogues with improved affinity and selectivity. For example, molecular modeling has been used to guide the optimization of anticoagulant pyridine derivatives by targeting the active site of thrombin. nih.gov
In silico ADMET profiling can also be employed to predict the pharmacokinetic properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like characteristics. nih.gov These computational predictions must then be validated through experimental studies, creating an iterative cycle of design, synthesis, and testing that can significantly streamline the drug development process.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
